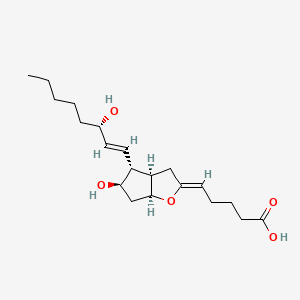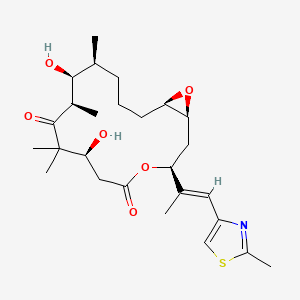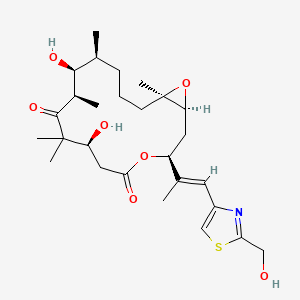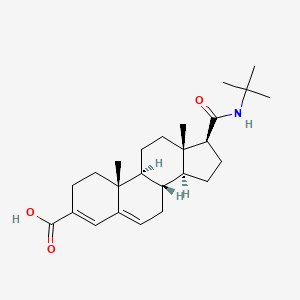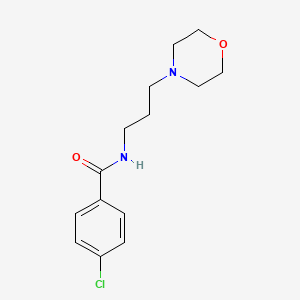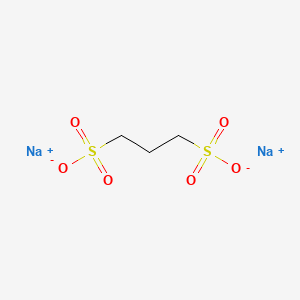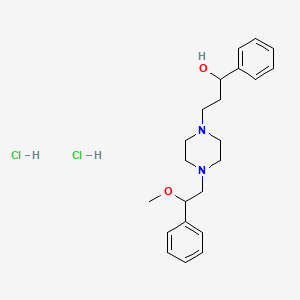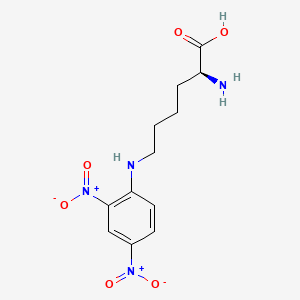
Ethopabat
Übersicht
Beschreibung
Ethopabat ist eine chemische Verbindung, die hauptsächlich als Kokzidiostatikum in der Geflügelzucht eingesetzt wird. Es ist bekannt für seine Fähigkeit, Kokzidiose zu verhindern und zu behandeln, eine parasitäre Krankheit, die den Darmtrakt von Tieren, insbesondere Geflügel, betrifft . Die Verbindung ist fast geruchlos und erscheint als weißes bis blassrötliches Pulver . Seine chemische Formel lautet C12H15NO4 und es hat eine molare Masse von 237,25 g/mol .
Wissenschaftliche Forschungsanwendungen
Ethopabat hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Veterinärmedizin und Landwirtschaft. Es wird häufig als Futterzusatzstoff verwendet, um die effektive Nutzung von Nährstoffkomponenten in Geflügelfutter zu fördern . Zusätzlich wird this compound in Kombination mit anderen Anti-Kokzidiotika, wie Amprolium und Sulfaquinoxalin, verwendet, um seine Wirksamkeit zu erhöhen . Die Forschung konzentrierte sich auch auf die Bestimmung von this compound-Rückständen in Hühnermuskeln, Leber und Eiern, was seine Bedeutung für die Lebensmittelsicherheit und Qualitätskontrolle unterstreicht .
Wirkmechanismus
Ethopabat entfaltet seine Wirkung, indem es den Folatsyntheseweg in Parasiten stört. Es konkurriert mit para-Aminobenzoesäure um die Absorption durch den Parasiten und hemmt so die Synthese von Folsäure . Diese Störung der Folatsynthese führt schließlich zum Tod des Parasiten. This compound ist besonders wirksam gegen intestinale Formen von Kokzidien und hat eine gute Wirksamkeit gegen verschiedene Stämme von Eimeria gezeigt .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Ethopabate are not explicitly mentioned in the available resources, it continues to be used as a coccidiostat in poultry . Its use and potential misuse leading to residues in edible animal tissues present a potential health risk to consumers , indicating a need for continued monitoring and research.
Relevant Papers
One relevant paper discusses the development of an indirect competitive enzyme-linked immunosorbent assay for screening Ethopabate residue in chicken muscle and liver . Another paper discusses the presence of Ethopabate in commercial poultry feeds .
Vorbereitungsmethoden
Ethopabat kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Methyl-p-acetaminosalicylat mit Diethylsulfat in Gegenwart von Triethylamin in Aceton . Die Reaktion wird typischerweise bei Temperaturen zwischen 40 °C und 65 °C für etwa 12 Stunden durchgeführt . Industrielle Produktionsverfahren umfassen oft die Herstellung von this compound in Kombination mit anderen Verbindungen, wie z. B. Nicarbazin, um seine Löslichkeit und Stabilität zu verbessern .
Analyse Chemischer Reaktionen
Ethopabat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen über die Oxidationsprodukte begrenzt sind.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Ester- und Amid-Funktionsgruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Chloroform, Methanol, Ethanol und Natriumcarbonat . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Ethopabat wird oft mit anderen Kokzidiostatika verglichen, wie Amprolium, Sulfaquinoxalin und Nicarbazin. Während all diese Verbindungen zur Vorbeugung und Behandlung von Kokzidiose eingesetzt werden, ist this compound einzigartig in seinem spezifischen Wirkmechanismus und seiner Fähigkeit, die Wirksamkeit anderer Anti-Kokzidiotika zu erhöhen, wenn es in Kombination eingesetzt wird . Ähnliche Verbindungen umfassen:
Amprolium: Ein weiteres Kokzidiostatikum, das durch Hemmung der Thiaminaufnahme in Parasiten wirkt.
Sulfaquinoxalin: Ein Sulfonamid-Antibiotikum, das zur Behandlung von Kokzidiose eingesetzt wird, indem es die Folsäuresynthese hemmt.
Nicarbazin: Eine Kombination aus zwei Verbindungen, die den Energiestoffwechsel von Parasiten stören.
Die einzigartige Fähigkeit von this compound, die Folatsynthese zu stören, und seine synergistischen Effekte bei der Anwendung mit anderen Medikamenten machen es zu einem wertvollen Werkzeug bei der Vorbeugung und Behandlung von Kokzidiose bei Geflügel .
Eigenschaften
IUPAC Name |
methyl 4-acetamido-2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWOKSKFSBNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046264 | |
| Record name | Ethopabate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-06-3 | |
| Record name | Ethopabate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethopabate [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethopabate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-acetamido-2-ethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOPABATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4X3L6068O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ethopabate?
A: Ethopabate functions as an anticoccidial drug by acting as a structural analog of para-aminobenzoic acid (PABA). [] It disrupts the folic acid synthesis pathway in coccidia, ultimately inhibiting their growth and replication. [, ]
Q2: How does Ethopabate differ from other anticoccidial agents like Sulfaquinoxaline in terms of its mechanism?
A: While both Ethopabate and Sulfaquinoxaline target the PABA-folic acid metabolic pathway in coccidia, they exhibit different sensitivities across various strains. Research suggests that the strain most sensitive to Ethopabate was among those most resistant to Sulfaquinoxaline, highlighting potential variations in their binding affinities or target enzymes within this pathway. []
Q3: What are the downstream effects of Ethopabate's disruption of the folic acid pathway in coccidia?
A: Disruption of the folic acid synthesis pathway in coccidia leads to the depletion of essential metabolites like tetrahydrofolic acid, which is crucial for various metabolic processes, including DNA synthesis and amino acid metabolism. This ultimately results in the inhibition of parasite growth and replication, effectively controlling coccidiosis. []
Q4: What is the molecular formula and weight of Ethopabate?
A: Ethopabate is represented by the molecular formula C12H15NO4 and has a molecular weight of 237.25 g/mol. [, ]
Q5: What are the key spectroscopic characteristics of Ethopabate?
A: Spectrofluorimetric analysis of Ethopabate reveals native fluorescence in water with an excitation wavelength of 270 nm and an emission wavelength of 364 nm. [] This characteristic allows for sensitive detection and quantification of the drug in various matrices. [, , ]
Q6: What is known about the stability of Ethopabate under different storage conditions?
A: Studies show that Ethopabate exhibits stability under various conditions, including accelerated conditions of 40°C and 75% relative humidity for up to 6 months. [] This stability is crucial for its formulation into various dosage forms. [, ]
Q7: What formulation strategies are employed to enhance the solubility and bioavailability of Ethopabate?
A: To overcome its limited water solubility, Ethopabate is often formulated as an inclusion complex with Beta-cyclodextrin derivatives or water-soluble cyclodextrin polymers. [] This inclusion technology significantly improves the drug's solubility in water, making it suitable for liquid or solid anticoccidial preparations. [, ]
Q8: How does the use of sodium carbonate as a co-solvent impact the formulation of Ethopabate in combination products?
A: The addition of sodium carbonate significantly improves the solubility of Sulfaquinoxaline, which is often combined with Ethopabate in anticoccidial preparations. [] This approach ensures optimal dissolution and bioavailability of both drugs in the final product.
Q9: How is Ethopabate metabolized in chickens, and what are the major metabolites?
A: Following oral ingestion, chickens extensively metabolize Ethopabate. The majority of the drug is excreted in the urine, with 80-85% identified as metabolites, including 2-ethoxy-4-acetamidobenzoic acid, 2-ethoxy-4-aminobenzoic acid, and 2-ethoxy-4-amino-5-hydroxybenzoic acid-5-O-sulfate. []
Q10: What is the significance of m-phenetidine in Ethopabate metabolism and analysis?
A: Most Ethopabate metabolites, except for the 5-hydroxylated form, can be converted to m-phenetidine. This conversion forms the basis of a convenient assay for quantifying Ethopabate levels in biological samples. []
Q11: What is the prevalence of resistance to Ethopabate in coccidia field isolates?
A: Field studies reveal a concerning prevalence of resistance to the Amprolium and Ethopabate combination in coccidia isolates. In one study, 46% of isolates demonstrated resistance to this combination. []
Q12: What analytical methods are commonly employed for the detection and quantification of Ethopabate in various matrices?
A12: Several analytical techniques are used for Ethopabate analysis, including:
- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for Ethopabate determination in feed, [] chicken tissues, [, , ] and plasma. []
- Spectrofluorimetry: Utilizes Ethopabate's native fluorescence for sensitive quantification in veterinary formulations [] and chicken tissues. []
- Gas Chromatography (GC): Involves derivatization of Ethopabate to enhance its volatility and detectability in chicken tissues. [, ]
- Thin Layer Chromatography (TLC): Offers a simple and cost-effective approach for quantifying Ethopabate in veterinary preparations. [, ]
- Enzyme-Linked Immunosorbent Assay (ELISA): Employs monoclonal antibodies for rapid and sensitive screening of Ethopabate residues in chicken tissues. [, ]
Q13: How is Ethopabate extracted from complex matrices like feed and chicken tissues for analysis?
A: Ethopabate is typically extracted from feed using solvents like methanol or tetrahydrofuran, often assisted by sonication or overnight soaking. [, ] For chicken tissues, acetonitrile is a common extraction solvent, followed by cleanup steps like solid-phase extraction or Florisil column chromatography. [, , , ]
Q14: What are the key considerations for validating analytical methods used for Ethopabate determination?
A: Analytical method validation for Ethopabate ensures accuracy, precision, specificity, linearity, and limits of detection and quantification adhere to established guidelines like ICH guidelines and ISO/IEC 17025:2005. [, , ] These validated methods guarantee reliable and reproducible results for regulatory compliance and quality control purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




